molecular formula C14H11BrN2O3 B11547647 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline

Katalognummer B11547647
Molekulargewicht: 335.15 g/mol
InChI-Schlüssel: HCESTFFUUSSTGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromo group, a nitro group, and a methoxy group attached to the phenyl rings, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Analyse Chemischer Reaktionen

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro and bromo groups can influence its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline can be compared with other Schiff bases that have similar structures but different substituents. For example:

    N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline: This compound has a similar structure but with a nitro group instead of a methoxy group.

    N-[(E)-(4-fluorophenyl)methylidene]-4-methoxyaniline: This compound has a fluorine atom instead of a bromine atom.

Eigenschaften

Molekularformel

C14H11BrN2O3

Molekulargewicht

335.15 g/mol

IUPAC-Name

1-(4-bromo-3-nitrophenyl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C14H11BrN2O3/c1-20-12-5-3-11(4-6-12)16-9-10-2-7-13(15)14(8-10)17(18)19/h2-9H,1H3

InChI-Schlüssel

HCESTFFUUSSTGV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.